Cas no 824938-71-8 (1-Penten-3-one, 1-(4-methoxyphenyl)-5-[(phenylmethyl)amino]-, (1E)-)

1-Penten-3-one, 1-(4-methoxyphenyl)-5-[(phenylmethyl)amino]-, (1E)- structure
824938-71-8 structure
Product name:1-Penten-3-one, 1-(4-methoxyphenyl)-5-[(phenylmethyl)amino]-, (1E)-
CAS No:824938-71-8
MF:C19H21NO2
MW:295.37554
CID:690315
PubChem ID:71418405

1-Penten-3-one, 1-(4-methoxyphenyl)-5-[(phenylmethyl)amino]-, (1E)- Chemical and Physical Properties

Names and Identifiers

    • 1-Penten-3-one, 1-(4-methoxyphenyl)-5-[(phenylmethyl)amino]-, (1E)-
    • 5-(benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one
    • 824938-71-8
    • DTXSID60837718
    • Inchi: InChI=1S/C19H21NO2/c1-22-19-11-8-16(9-12-19)7-10-18(21)13-14-20-15-17-5-3-2-4-6-17/h2-12,20H,13-15H2,1H3
    • InChI Key: QSOOVEJJRNRAIO-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C=CC(=O)CCNCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 295.157228913g/mol
  • Monoisotopic Mass: 295.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 38.3Ų

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